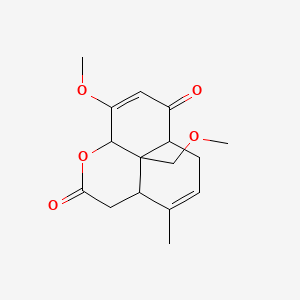![molecular formula C17H14Br2O3 B14325492 [2-(2,3-Dibromo-3-phenylpropanoyl)phenyl]acetic acid CAS No. 104907-32-6](/img/structure/B14325492.png)
[2-(2,3-Dibromo-3-phenylpropanoyl)phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2,3-Dibromo-3-phenylpropanoyl)phenyl]acetic acid is an organic compound known for its unique structure and properties It is a derivative of cinnamic acid and is characterized by the presence of two bromine atoms and a phenyl group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The primary method for synthesizing [2-(2,3-Dibromo-3-phenylpropanoyl)phenyl]acetic acid involves the bromination of cinnamic acid. The reaction is typically carried out in the presence of bromine in glacial acetic acid. The addition of bromine to the double bond of cinnamic acid results in the formation of the dibromo derivative . The reaction conditions are relatively mild, and the product can be isolated by precipitation and recrystallization from an ethanol-water mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[2-(2,3-Dibromo-3-phenylpropanoyl)phenyl]acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, resulting in the formation of the corresponding phenylpropanoic acid.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpropanoic acids, while reduction reactions can produce phenylpropanoic acid derivatives.
Aplicaciones Científicas De Investigación
[2-(2,3-Dibromo-3-phenylpropanoyl)phenyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of [2-(2,3-Dibromo-3-phenylpropanoyl)phenyl]acetic acid involves its reactivity with various molecular targets. The bromine atoms make the compound highly reactive, allowing it to participate in a range of chemical reactions. The molecular pathways involved depend on the specific application and the nature of the target molecules. For example, in biological systems, the compound may interact with enzymes or cellular components, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dibromo-3-phenylpropanoic acid: A closely related compound with similar reactivity and applications.
α,β-Dibromohydrocinnamic acid: Another derivative of cinnamic acid with comparable properties.
Uniqueness
The presence of the phenyl group and the specific positioning of the bromine atoms contribute to its distinct chemical behavior and versatility in various research fields .
Propiedades
Número CAS |
104907-32-6 |
|---|---|
Fórmula molecular |
C17H14Br2O3 |
Peso molecular |
426.1 g/mol |
Nombre IUPAC |
2-[2-(2,3-dibromo-3-phenylpropanoyl)phenyl]acetic acid |
InChI |
InChI=1S/C17H14Br2O3/c18-15(11-6-2-1-3-7-11)16(19)17(22)13-9-5-4-8-12(13)10-14(20)21/h1-9,15-16H,10H2,(H,20,21) |
Clave InChI |
KZQKENCWBMGRAC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(C(=O)C2=CC=CC=C2CC(=O)O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B14325411.png)

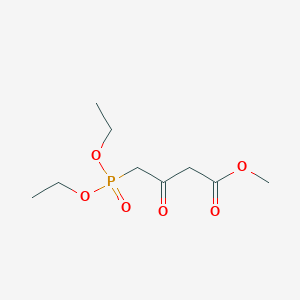

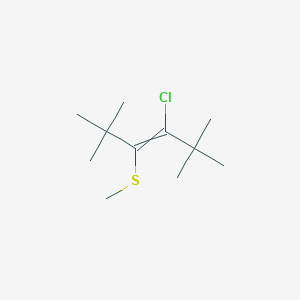
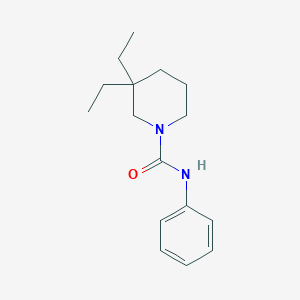
![1,1'-[Oxybis(cyclopropylmethylene)]dibenzene](/img/structure/B14325475.png)

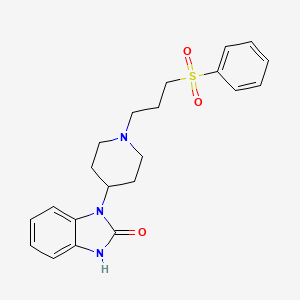
![4-{2-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]-1,3-dithian-2-yl}butan-1-ol](/img/structure/B14325496.png)



